

Spectroscopic Analysis of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-(Methylthio)phenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-(Methylthio)phenyl)propanoic acid**, a compound of interest in various research and development applications. Due to the limited availability of published spectroscopic data for **3-(4-(Methylthio)phenyl)propanoic acid** (CAS 138485-81-1), this guide presents representative data from its close structural isomer, 3-((4-Methylphenyl)thio)propionic acid (CAS 13739-35-0), alongside general principles for the spectroscopic analysis of carboxylic acids. This information serves as a valuable reference for the characterization and analysis of this class of compounds.

Chemical Structure and Properties

Chemical Name: **3-(4-(Methylthio)phenyl)propanoic acid** Molecular Formula: C₁₀H₁₂O₂S[1]

Molecular Weight: 196.27 g/mol [1] CAS Number: 138485-81-1[1]

Structure:

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for compounds structurally similar to **3-(4-(Methylthio)phenyl)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data (Representative)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.1-7.3	Multiplet	4H	Aromatic protons
~2.9	Triplet	2H	-CH ₂ -COOH
~2.6	Triplet	2H	Ar-CH ₂ -
~2.4	Singlet	3H	-S-CH ₃

¹³C NMR (Carbon-13 NMR) Data (Representative)

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~138	Aromatic C-S
~136	Aromatic C-C
~130	Aromatic C-H
~127	Aromatic C-H
~35	-CH ₂ -COOH
~30	Ar-CH ₂ -
~16	-S-CH ₃

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H (Carboxylic Acid)	Broad absorption due to hydrogen bonding[2][3]
~2900	C-H (Aliphatic)	Stretching vibrations
1710-1760	C=O (Carboxylic Acid)	Carbonyl stretch[2][3]
~1600, ~1500	C=C (Aromatic)	Aromatic ring stretching
~1400	C-H (Aliphatic)	Bending vibrations
~1250	C-O (Carboxylic Acid)	Stretching vibration
~820	C-H (Aromatic)	Out-of-plane bending for para-disubstituted ring

Mass Spectrometry (MS) Data

Expected Fragmentation Pattern

m/z	Ion
196	[M] ⁺ (Molecular Ion)
179	[M - OH] ⁺
151	[M - COOH] ⁺
136	[C ₈ H ₈ S] ⁺
121	[C ₇ H ₅ S] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[4]

Instrumentation and Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H NMR) is used.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-15 ppm.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied using a clamp to ensure good contact between the sample and the crystal.[5] This method requires minimal sample preparation.

Alternatively (KBr Pellet Method): 1-2 mg of the finely ground solid sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a non-volatile solid like **3-(4-(Methylthio)phenyl)propanoic acid**, direct infusion or LC-MS with electrospray ionization (ESI) is common. Electron Ionization (EI) can also be used, which typically causes more extensive fragmentation.[7][8]

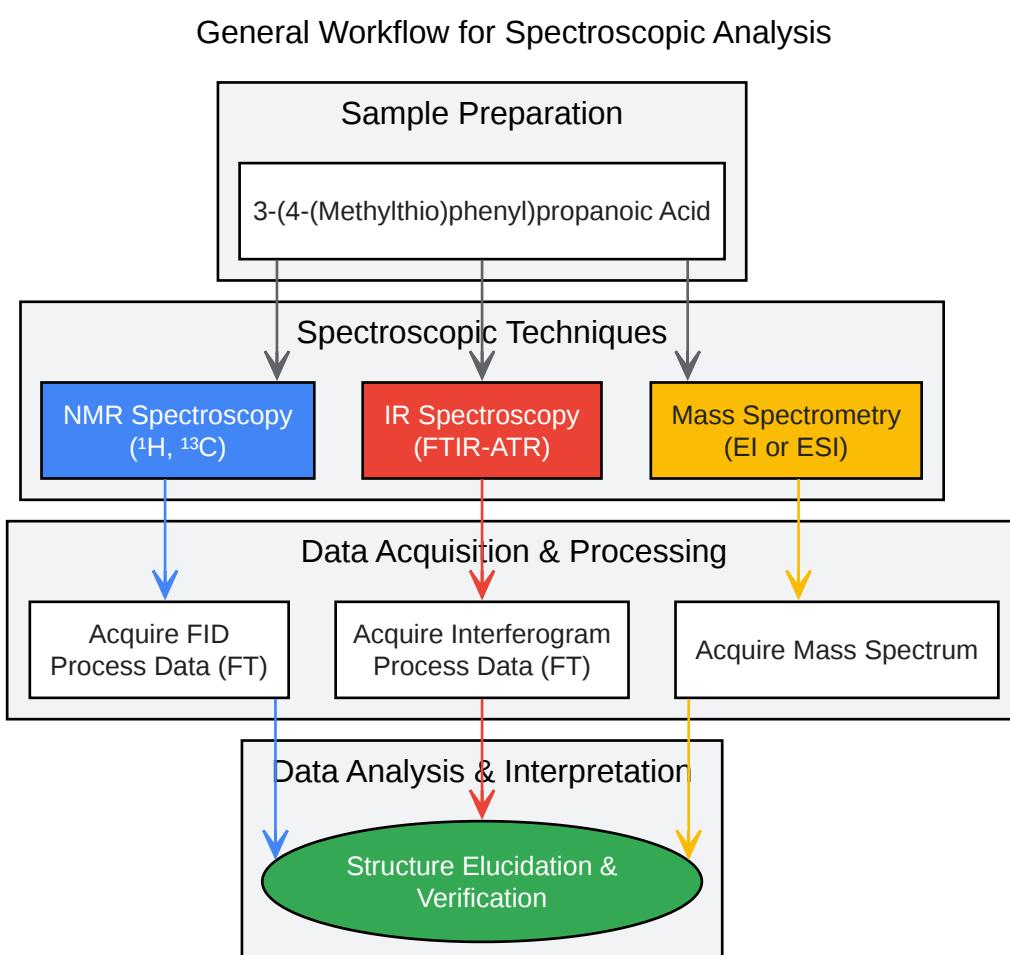
Instrumentation and Parameters:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.
- Electron Ionization (EI) Parameters:
 - Ionization energy: 70 eV.
 - Source temperature: 200-250 °C.
- Electrospray Ionization (ESI) Parameters:

- The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) and infused into the ESI source.
- Ionization mode: Positive or negative ion mode can be used.

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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